7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by reduction and derivatization steps . Another approach involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. For instance, the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions has been reported to yield imidazo[1,2-a]pyridines in high quantities . This method is advantageous due to its rapid reaction time and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s effects are mediated through its ability to electrophilically activate carbonyl and imine groups, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: This compound shares a similar core structure but differs in the substitution pattern.
Imidazo[1,2-a]pyridine analogues: These compounds exhibit similar chemical properties and are used in various medicinal chemistry applications.
Uniqueness
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
2680535-89-9 |
---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.6 |
Purity |
95 |
Origin of Product |
United States |
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